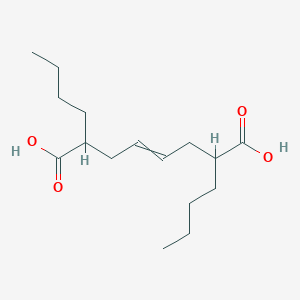
4,4,4-Trichloro-3-oxobutan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trichloro-3-oxobutan-2-yl acetate is a chemical compound with the molecular formula C6H7Cl3O3. It is known for its unique structure, which includes three chlorine atoms and an acetate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-oxobutan-2-yl acetate typically involves the reaction of trichloroacetyl chloride with ethyl acetate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trichloro-3-oxobutan-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4,4,4-Trichloro-3-oxobutan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4,4-Trichloro-3-oxobutan-2-yl acetate involves its interaction with molecular targets such as enzymes or proteins. The compound can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trichloro-3-hydroxybutan-2-one
- 4,4,4-Trichloro-3-oxobutan-2-yl chloride
- 4,4,4-Trichloro-3-oxobutan-2-yl bromide
Uniqueness
4,4,4-Trichloro-3-oxobutan-2-yl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its acetate group differentiates it from other similar compounds, providing unique properties in chemical reactions and applications.
Properties
CAS No. |
25448-84-4 |
|---|---|
Molecular Formula |
C6H7Cl3O3 |
Molecular Weight |
233.5 g/mol |
IUPAC Name |
(4,4,4-trichloro-3-oxobutan-2-yl) acetate |
InChI |
InChI=1S/C6H7Cl3O3/c1-3(12-4(2)10)5(11)6(7,8)9/h3H,1-2H3 |
InChI Key |
MJEUZBHHXGMOHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(Cl)(Cl)Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


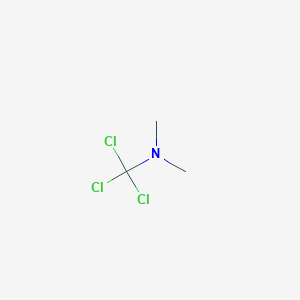
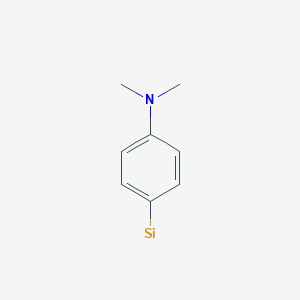




![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
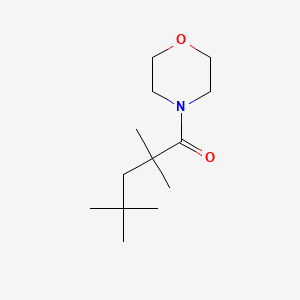


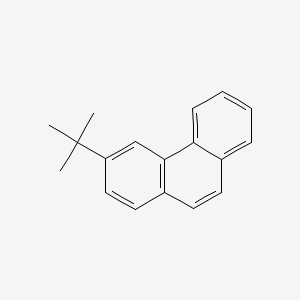
![Methanamine, N-[(2-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14692780.png)
![2-[2-(3,5-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14692784.png)
